molecular formula C23H23N5O2 B2570865 6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 615273-63-7

6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2570865
CAS No.: 615273-63-7
M. Wt: 401.47
InChI Key: YCXHJJIDXJPQHV-UHFFFAOYSA-N
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Description

6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound characterized by a fused tricyclic core structure with multiple nitrogen atoms and functional groups. Its structural uniqueness arises from the 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene scaffold, substituted with a propyl chain, a 4-methylbenzyl group, and a carboxamide moiety. Its synthesis and characterization likely involve advanced crystallographic tools such as SHELXL for refinement and ORTEP-3 for structural visualization, as these are standard in small-molecule crystallography .

Properties

IUPAC Name

6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-3-11-28-20(24)17(22(29)25-14-16-9-7-15(2)8-10-16)13-18-21(28)26-19-6-4-5-12-27(19)23(18)30/h4-10,12-13,24H,3,11,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXHJJIDXJPQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common method is the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, which then undergo intramolecular cyclization with adjacent (hetero)arenes . This process is carried out under exogenous-oxidant- and metal-free conditions using nBu4NBr as a mediator .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Various substitution reactions can occur, particularly at the imino and carboxamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tricyclic nitrogen-rich core may enhance rigidity and binding specificity compared to spiro or bicyclic analogs .
  • The propyl chain likely increases lipophilicity, contrasting with polar groups like hydroxyl or carboxylic acid in analogs from and .

Analytical Methods:

  • Spectroscopy: IR and UV-Vis (used in Evid5) confirm functional groups like imino and carboxamide .
  • Crystallography : SHELXL (Evid1) and WinGX (Evid4) enable precise determination of bond lengths and angles, critical for validating the triazatricyclic geometry .

Electronic and Reactivity Profiles

  • This contrasts with electron-withdrawing substituents (e.g., tetrazole in Evid6), which may enhance electrophilicity .
  • The oxo and imino groups create hydrogen-bonding sites, analogous to the dione moieties in spiro compounds (Evid5), suggesting utility in molecular recognition .

Biological Activity

The compound 6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
CAS Number 849919-22-8
Molecular Formula C24H23N5O3
Molecular Weight 429.5 g/mol
IUPAC Name This compound
InChI Key IORXLCPWFWTIOL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It could bind to receptors that modulate cellular responses.

These interactions can lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects against various diseases.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • A study demonstrated that related triazatricyclo compounds showed cytotoxic effects on cancer cell lines, suggesting potential use as anticancer agents .

Antimicrobial Properties

There is emerging evidence that this class of compounds may possess antimicrobial activity:

  • In vitro studies have shown that certain derivatives exhibit significant antibacterial effects against a range of pathogenic bacteria .

Case Studies and Research Findings

  • Study on Anticancer Effects:
    • Objective: To evaluate the cytotoxicity of the compound on human cancer cell lines.
    • Findings: The compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Antimicrobial Activity Assessment:
    • Objective: To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Results: The compound showed notable inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table of Biological Activities

Biological ActivityObserved EffectReference
AnticancerCytotoxicity in MCF-7 cells
AntibacterialInhibition of S. aureus
Enzyme inhibitionReduced enzyme activity

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